molecular formula C9H9IO B8173111 2-Iodo-1-methoxy-4-vinylbenzene

2-Iodo-1-methoxy-4-vinylbenzene

Cat. No.: B8173111
M. Wt: 260.07 g/mol
InChI Key: BBEKRYYDYPCSFF-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-4-vinylbenzene is an organic compound with the molecular formula C9H9IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methoxy-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxy-4-vinylbenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst such as copper(II) chloride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-4-vinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the substituent introduced, such as 2-methoxy-4-vinylbenzene if iodine is replaced by a hydrogen atom.

    Oxidation: Products include 2-iodo-1-methoxy-4-vinylbenzaldehyde or 2-iodo-1-methoxy-4-vinylbenzoic acid.

    Reduction: The major product is 2-iodo-1-methoxy-4-ethylbenzene

Scientific Research Applications

2-Iodo-1-methoxy-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-4-vinylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the resonance effect of the methoxy group, which donates electron density to the benzene ring. The iodine atom, being a good leaving group, facilitates the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-methoxy-4-vinylbenzene is unique due to the presence of both an electron-donating methoxy group and an electron-withdrawing iodine atom. This combination allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-ethenyl-2-iodo-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEKRYYDYPCSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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